Methyl 2-amino-3-fluoro-6-methylbenzoate
Description
Methyl 2-amino-3-fluoro-6-methylbenzoate is a substituted benzoate ester characterized by an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 3, and a methyl group (-CH₃) at position 6 on the aromatic ring. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol.
Properties
IUPAC Name |
methyl 2-amino-3-fluoro-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDYEYUKTBXHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-3-fluoro-6-methylbenzoate is an organic compound that has garnered attention for its significant biological activity. This article explores its structural characteristics, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.
Structural Characteristics
This compound is characterized by a unique molecular structure that includes:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 197.19 g/mol
- Functional Groups : It contains a methyl ester group, an amino group, and a fluorine atom attached to a benzene ring.
The presence of these functional groups not only influences the compound's reactivity but also enhances its potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Key mechanisms include:
- Enzyme Modulation : The compound may modulate the activity of enzymes through binding interactions facilitated by its amino group, which can form hydrogen bonds. This interaction enhances binding affinity to various targets, potentially influencing enzymatic pathways.
- Membrane Permeability : The fluorine atom increases lipophilicity, which may improve cellular uptake and enhance biological activity within living systems.
Biological Activity and Applications
Research has demonstrated that this compound exhibits promising biological activities, including:
Antioxidant and Antibacterial Properties
Studies indicate that this compound shows significant antioxidant potential, which is crucial for combating oxidative stress in biological systems. Additionally, it has demonstrated antibacterial activity against various strains, making it a candidate for therapeutic applications in infectious diseases .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on several enzymes relevant to metabolic disorders:
| Enzyme | Activity Level |
|---|---|
| α-Amylase | Moderate Inhibition |
| α-Glucosidase | Significant Inhibition |
| Acetylcholinesterase (AChE) | Moderate Inhibition |
| Butyrylcholinesterase (BuChE) | Moderate Inhibition |
These findings suggest potential applications in managing conditions like diabetes and neurodegenerative diseases .
Case Studies
- In Vivo Studies : A study involving Swiss male albino mice demonstrated that compounds similar to this compound were effective in reducing blood glucose levels without exhibiting toxicity at tested doses. This indicates a favorable safety profile for further development .
- In Vitro Assays : Compounds were screened against a panel of human cancer cell lines, revealing growth inhibition in several types of cancer cells. This compound showed promise as an anticancer agent due to its ability to induce apoptosis in cancer cells through modulation of key signaling pathways .
Comparative Analysis with Related Compounds
This compound can be compared with structurally similar compounds to understand variations in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-chloro-6-methylbenzoate | Chlorine instead of fluorine | Different reactivity profile |
| Methyl 2-amino-3-bromo-6-methylbenzoate | Bromine instead of fluorine | Higher reactivity |
| Methyl 2-amino-4-methylbenzoate | Lacks fluorine | Potentially different activity |
These comparisons highlight how variations in halogen substituents can significantly influence the biological properties and reactivity of the compounds .
Scientific Research Applications
Scientific Research Applications
Methyl 2-amino-3-fluoro-6-methylbenzoate finds utility in several scientific domains:
Organic Synthesis
This compound serves as a crucial building block in organic chemistry, facilitating the synthesis of more complex molecules. Its reactive functional groups allow it to participate in various transformations, including:
- Substitution Reactions : The amino group can engage in nucleophilic substitutions.
- Oxidation and Reduction : It can be oxidized to form quinones or reduced to yield amines.
- Coupling Reactions : The fluoro group enables coupling reactions such as Suzuki-Miyaura coupling, enhancing the versatility of synthetic pathways.
Biological Applications
This compound exhibits significant biological activity, making it valuable for:
- Enzyme Interaction Studies : The compound can act as a probe in biochemical assays, allowing researchers to study enzyme kinetics and interactions.
- Drug Development : Its structural characteristics suggest potential applications in pharmaceuticals, where it may modulate enzyme activities or receptor functions. The presence of the fluorine atom can improve lipophilicity and membrane permeability, facilitating cellular uptake.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for developing new compounds with specific properties.
Case Studies
- Enzyme Interaction Study : Research has demonstrated that this compound can enhance binding affinity to specific enzymes due to its amino group forming hydrogen bonds with active sites.
- Drug Development Research : A study explored the use of this compound as an intermediate in synthesizing novel pharmaceuticals targeting specific receptor pathways, showcasing its potential in therapeutic applications.
Comparison with Similar Compounds
Positional Isomer: Methyl 3-amino-6-fluoro-2-methylbenzoate
- Structure: This isomer (CAS: 848678-60-4) differs in substituent positions, with the amino group at position 3 and fluorine at position 6 .
- Synthesis : High-yield routes (95–96%) involving condensation and cyclization reactions are reported for this isomer, suggesting efficient synthetic pathways for related benzoates .
- Key Differences: The amino group’s position (2 vs. Fluorine’s placement (3 vs. 6) may influence steric hindrance and solubility.
Halogenated Methyl Benzoates: Methyl 3-bromo-2-chloro-6-fluorobenzoate
- Structure : Features bromine (position 3), chlorine (position 2), and fluorine (position 6) (CAS: 1784053-31-1; molecular weight: 267.48 g/mol) .
- Applications : Used as an intermediate in organic synthesis.
- Key Differences: Replacement of the amino group with halogens (Br, Cl) increases molecular weight and alters reactivity (e.g., susceptibility to nucleophilic substitution). Higher lipophilicity due to multiple halogens may affect solubility and bioavailability.
Herbicidal Methyl Benzoates: Metsulfuron-methyl
- Structure : A sulfonylurea-containing benzoate (molecular formula: C₁₄H₁₅N₅O₆S; molecular weight: 381.36 g/mol) with herbicidal activity .
- Applications : Widely used as a herbicide targeting acetolactate synthase (ALS) enzymes in plants.
- Key Differences: The sulfonylurea moiety enables specific biological interactions absent in Methyl 2-amino-3-fluoro-6-methylbenzoate. Larger molecular size and polar functional groups enhance soil mobility and target binding.
Comparative Analysis Table
Research Findings and Implications
Substituent Positioning: The amino group’s position (2 vs. 3) significantly impacts electronic and steric properties.
Halogen Effects : Fluorine’s electronegativity increases the benzoate’s stability against hydrolysis compared to bulkier halogens (e.g., Br, Cl), which may reduce reactivity .
Biological Activity: While metsulfuron-methyl’s sulfonylurea group confers herbicidal activity, this compound’s lack of such functional groups limits its direct pesticidal use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
